molecular formula C18H21N3O2 B3897545 3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol

3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol

Cat. No.: B3897545
M. Wt: 311.4 g/mol
InChI Key: TUMWRGAABYOSEC-RGEXLXHISA-N
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Description

3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol is a complex organic compound that features a piperazine ring substituted with a 2-methoxyphenyl group and an imine linkage to a phenol group

Properties

IUPAC Name

3-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-18-8-3-2-7-17(18)20-9-11-21(12-10-20)19-14-15-5-4-6-16(22)13-15/h2-8,13-14,22H,9-12H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMWRGAABYOSEC-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol typically involves the reaction of 4-(2-methoxyphenyl)piperazine with salicylaldehyde under specific conditions. The reaction is carried out in a solvent such as methanol, and the mixture is stirred at room temperature to yield the desired imine product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols and piperazines.

Scientific Research Applications

3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with adrenergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including neurotransmission and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts on adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by targeting adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on adrenergic receptors.

Uniqueness

3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol is unique due to its specific structural features, such as the imine linkage and the methoxyphenyl substitution, which confer distinct binding properties and biological activities compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol
Reactant of Route 2
3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol

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